![molecular formula C20H21N3O5S B2750335 N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 865173-61-1](/img/structure/B2750335.png)
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
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Overview
Description
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide, also known as NBPT, is a synthetic compound that is widely used as a urease inhibitor in agriculture. The compound is known to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, which is a major source of nitrogen loss in soils. NBPT is a promising tool for improving nitrogen use efficiency in crop production, which can reduce the environmental impacts of agricultural practices and increase crop yields.
Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
- Conclusion : Compound 4f shows promise as a lead molecule for developing acetamidobenzoic acid-based PTP1B inhibitors with antidiabetic potential .
Pesticidal Activity
- Bioassay Results : Several synthesized compounds, including our compound, demonstrated favorable insecticidal potential. Notably, they were effective against pests such as the oriental armyworm and diamondback moth .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitProtein Tyrosine Phosphatase 1B (PTP1B) , a key regulator of insulin and leptin signaling pathways . This suggests that (Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide may also target PTP1B or related proteins.
Mode of Action
Based on its structural similarity to known ptp1b inhibitors, it is plausible that it binds to the active site of ptp1b, inhibiting its activity and thereby modulating insulin and leptin signaling .
Biochemical Pathways
The compound likely affects the insulin and leptin signaling pathways by inhibiting PTP1B . PTP1B negatively regulates these pathways, so its inhibition could enhance insulin and leptin signaling, potentially improving glucose homeostasis and energy balance.
Result of Action
The inhibition of PTP1B by this compound could enhance insulin and leptin signaling, potentially leading to improved glucose homeostasis and energy balance . This could have therapeutic implications for conditions like Type II diabetes .
properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-2-27-13-11-22-17-9-8-15(23(25)26)14-18(17)29-20(22)21-19(24)10-12-28-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSKVSNRSUFKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |
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